Nematicidal Potency Against B. xylophilus: Ruixianglangdusu B (LC50 15.7 μM) vs. Five Co-Isolated S. chamaejasme Flavonoids
Ruixianglangdusu B demonstrates an LC50/72 h value of 15.7 μM against Bursaphelenchus xylophilus, the causative agent of pine wilt disease . Within the same direct-contact bioassay system, five additional flavonoids co-isolated from S. chamaejasme roots were tested in parallel, yielding a potency rank order: chamaejasmenin C (2.7 μM) > (+)-chamaejasmine (4.7 μM) > Ruixianglangdusu B (15.7 μM) > chamaechromone (36.7 μM) > 7-methoxyneochamaejasmin A (167.3 μM) > isosikokianin A (2,200 μM) . Ruixianglangdusu B is 5.8-fold less potent than the most active compound chamaejasmenin C, but 2.3-fold more potent than chamaechromone, 10.7-fold more potent than 7-methoxyneochamaejasmin A, and 140-fold more potent than isosikokianin A . This intermediate potency position, combined with its distinct stereochemical identity (enantiomerically related to but not identical with chamaejasmenin C), establishes it as a mechanistically informative comparator molecule for structure–activity relationship studies within the C-3/C-3″-biflavanone series .
| Evidence Dimension | Nematicidal potency (LC50 at 72 hours) against Bursaphelenchus xylophilus |
|---|---|
| Target Compound Data | LC50/72 h = 15.7 μM |
| Comparator Or Baseline | chamaejasmenin C: 2.7 μM; (+)-chamaejasmine: 4.7 μM; chamaechromone: 36.7 μM; 7-methoxyneochamaejasmin A: 167.3 μM; isosikokianin A: 2,200 μM |
| Quantified Difference | Ruixianglangdusu B is 5.8× less potent than chamaejasmenin C, 2.3× more potent than chamaechromone, 10.7× more potent than 7-methoxyneochamaejasmin A, and 140× more potent than isosikokianin A |
| Conditions | Direct contact bioassay; B. xylophilus; 72-hour exposure; data compiled from Cui et al. (2014) as reviewed in Plants (2024) |
Why This Matters
For procurement decisions in nematicide discovery programs, the 140-fold potency range across six co-isolated flavonoids means that sourcing the correct stereochemically defined compound is essential—substituting Ruixianglangdusu B with isosikokianin A would result in a ~140-fold loss of potency, while mistaking it for chamaejasmenin C would yield a ~5.8-fold potency overestimate, both of which would fatally confound SAR interpretation.
- [1] Zhang Q, Si G, Chen L, Hu L, Cui G, Wang M, Zhao D. Current Status and Prospects of Pine Wilt Disease Management with Phytochemicals—A Review. Plants. 2024;13(15):2129. DOI: 10.3390/plants13152129. (Table 4.5, citing Cui et al. Pest Manag Sci. 2014;70(5):827-35.) View Source
- [2] Xu ZH, Qin GW, Li XY, Xu RS. New biflavanones and bioactive compounds from Stellera chamaejasme L. Yao Xue Xue Bao. 2001 Sep;36(9):669-71. PMID: 12580104. View Source
